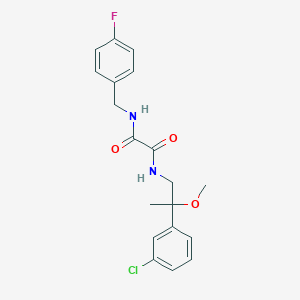

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O3/c1-19(26-2,14-4-3-5-15(20)10-14)12-23-18(25)17(24)22-11-13-6-8-16(21)9-7-13/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLGIONUHDDTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-chlorophenylacetonitrile with methoxypropylamine under basic conditions to form the intermediate 2-(3-chlorophenyl)-2-methoxypropylamine.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide derivative.

Final Coupling: The final step involves the coupling of the oxalamide derivative with 4-fluorobenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

Table 1: Key Oxalamide Derivatives and Their Properties

Key Comparative Insights

Substituent Effects on Bioactivity

- Antiviral Activity: Compound 13 () incorporates a thiazole ring and acetylpiperidine at N1, which likely enhances binding to viral glycoproteins.

- Enzyme Inhibition: Compound 16 () features a 4-hydroxybenzoyl group, which may hydrogen-bond to catalytic residues in CYP4F11. The target compound’s 4-fluorobenzyl group could engage in hydrophobic interactions but lacks hydrogen-bond donors, suggesting divergent target specificity .

- Flavor Enhancement : S336 () uses polar substituents (dimethoxybenzyl, pyridylethyl) to activate taste receptors. The target compound’s halogenated aromatic groups are less polar, indicating unsuitability for flavor applications .

Physicochemical Properties

- Lipophilicity: The 3-chlorophenyl and 4-fluorobenzyl groups in the target compound increase logP (~3.5 estimated), comparable to anticancer agent 1c (logP ~4.0).

- Metabolic Stability : Methoxy groups (e.g., in the target compound and 16 ) are resistant to oxidative metabolism, whereas compounds with hydroxyl groups (16 ) or heterocycles (13 ) may undergo faster clearance .

Biological Activity

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Chlorophenyl group : Contributes to lipophilicity and may influence binding interactions.

- Methoxypropyl chain : Enhances solubility and may affect the compound's pharmacokinetics.

- Fluorobenzyl moiety : Known for increasing metabolic stability and potency.

The molecular formula is C19H21ClF N3O2, with a molecular weight of approximately 367.84 g/mol.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, similar to other oxalamide derivatives .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its overall biological effects .

Efficacy Against Cancer Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects on human cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.12 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 4.89 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 6.34 | Mitochondrial dysfunction |

Table 1 : Cytotoxicity data of this compound against various cancer cell lines.

Case Study 1: Lung Cancer

In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5.12 µM. The mechanism was linked to the activation of caspase-3, a key player in the apoptotic pathway. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .

Case Study 2: Breast Cancer

Another study assessed the effects on MCF-7 breast cancer cells, where an IC50 of 4.89 µM was recorded. The compound induced cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.